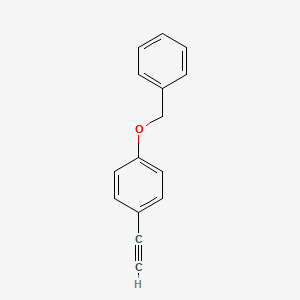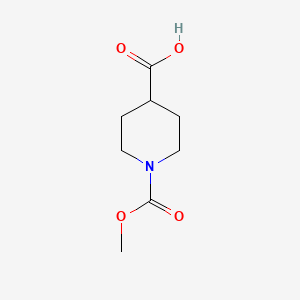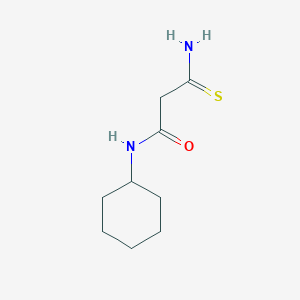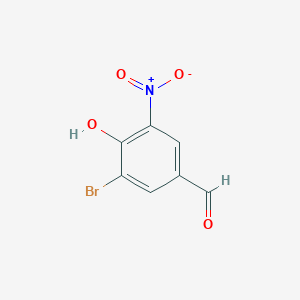![molecular formula C8H11NO3 B1270500 5-[(Dimethylamino)methyl]-2-Furoesäure CAS No. 86649-59-4](/img/structure/B1270500.png)
5-[(Dimethylamino)methyl]-2-Furoesäure
Übersicht
Beschreibung
5-[(Dimethylamino)methyl]-2-furoic acid is an organic compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a dimethylamino group attached to the furan ring
Wissenschaftliche Forschungsanwendungen
5-[(Dimethylamino)methyl]-2-furoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as benzofuran derivatives, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Similar compounds have been found to exhibit cytotoxic properties, indicating potential antiviral or anticancer activity .
Biochemical Pathways
The compound’s potential antiviral or anticancer activity suggests it may interact with pathways related to cell proliferation and viral replication .
Result of Action
Similar compounds have shown cytotoxic effects, suggesting that this compound may also induce cell death in certain contexts .
Biochemische Analyse
Biochemical Properties
5-[(Dimethylamino)methyl]-2-furoic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the dimethylamino group. It interacts with enzymes such as esterases and proteases, which can catalyze the hydrolysis of ester and amide bonds, respectively. The nature of these interactions often involves the formation of transient covalent bonds between the compound and the active site of the enzyme, leading to changes in the enzyme’s activity .
Cellular Effects
The effects of 5-[(Dimethylamino)methyl]-2-furoic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, 5-[(Dimethylamino)methyl]-2-furoic acid can modulate the downstream signaling cascades, leading to alterations in gene expression and cellular metabolism. Additionally, this compound has been shown to affect the proliferation and differentiation of certain cell types, highlighting its potential as a modulator of cellular function .
Molecular Mechanism
At the molecular level, 5-[(Dimethylamino)methyl]-2-furoic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, 5-[(Dimethylamino)methyl]-2-furoic acid can inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-[(Dimethylamino)methyl]-2-furoic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to 5-[(Dimethylamino)methyl]-2-furoic acid can lead to cumulative effects on cellular processes, such as sustained activation or inhibition of signaling pathways. These long-term effects are particularly evident in in vitro studies, where continuous treatment with the compound can result in significant changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of 5-[(Dimethylamino)methyl]-2-furoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of 5-[(Dimethylamino)methyl]-2-furoic acid can cause toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-[(Dimethylamino)methyl]-2-furoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its conversion to metabolites through the action of cytochrome P450 enzymes, which catalyze the oxidation of the compound. This metabolic process can lead to the formation of reactive intermediates that may further interact with other biomolecules, affecting metabolic flux and metabolite levels. The involvement of 5-[(Dimethylamino)methyl]-2-furoic acid in these pathways underscores its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-[(Dimethylamino)methyl]-2-furoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. For instance, certain transporters may actively transport 5-[(Dimethylamino)methyl]-2-furoic acid into the cytoplasm, where it can exert its biochemical effects. The distribution of the compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-[(Dimethylamino)methyl]-2-furoic acid is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-[(Dimethylamino)methyl]-2-furoic acid within these compartments can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enable the compound to directly influence gene expression by interacting with transcription factors and other nuclear proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2-furoic acid typically involves the reaction of 5-chloromethyl-furan-2-carboxylic acid ethyl ester with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature. The resulting product is then hydrolyzed to obtain the desired compound .
Industrial Production Methods
Industrial production of 5-[(Dimethylamino)methyl]-2-furoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Dimethylamino)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(Dimethylamino)methyl]-2-furancarboxylic acid
- 5-[(Dimethylamino)methyl]furan-2-carboxylic acid
- 2-[(Dimethylamino)methyl]furan-2-ylmethylsulfanyl ethanamine
Uniqueness
5-[(Dimethylamino)methyl]-2-furoic acid is unique due to its specific combination of a dimethylamino group and a furan ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds.
Eigenschaften
IUPAC Name |
5-[(dimethylamino)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9(2)5-6-3-4-7(12-6)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPIDIFMBNAYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355571 | |
| Record name | 5-[(Dimethylamino)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86649-59-4 | |
| Record name | 5-[(Dimethylamino)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















